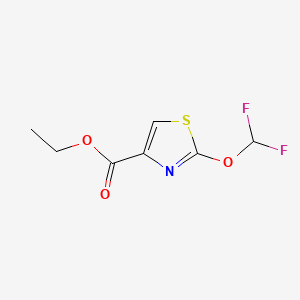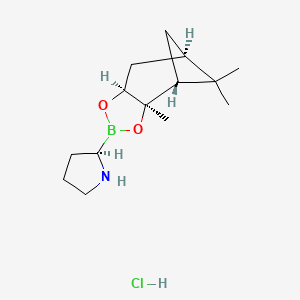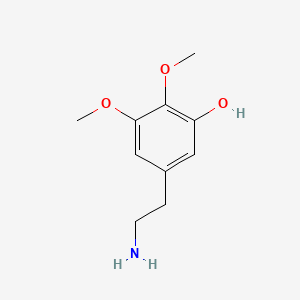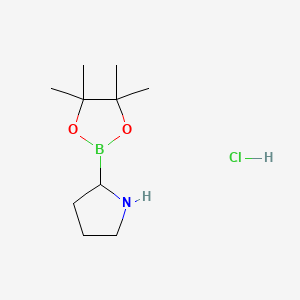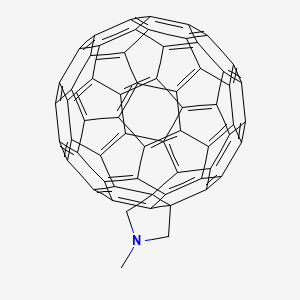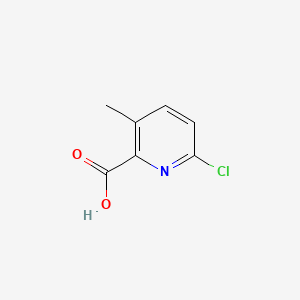
6-Chloro-3-methylpicolinic acid
Übersicht
Beschreibung
6-Chloro-3-methylpicolinic acid is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 g/mol . The IUPAC name for this compound is 6-chloro-3-methylpyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-methylpicolinic acid consists of a pyridine ring which is a six-membered ring with one nitrogen atom, substituted with a chlorine atom at the 6th position and a methyl group at the 3rd position . The carboxylic acid functional group is attached at the 2nd position of the ring .Physical And Chemical Properties Analysis
6-Chloro-3-methylpicolinic acid has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The topological polar surface area is 50.2 Ų . The compound is covalently bonded and has a unit count of 1 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications : 6-Methylpicolinic acid is used in the synthesis of pyrrolo[2,3-d]pyrimidines through a Copper/6-methylpicolinic acid catalyzed coupling reaction. This method allows the introduction of various functional groups into the pyrimidine ring, demonstrating its utility in organic synthesis (Jiang et al., 2015).
Complex Formation and Structural Studies : Studies on cobalt complexes of 6-methylpicolinic acid have provided insights into their molecular and crystal structures. These complexes are characterized by their coordination modes and have potential applications in areas such as catalysis and materials science (Kukovec et al., 2009).
Organometallic Chemistry : Research on pentamethylcyclopentadienyl rhodium complexes with 6-methylpicolinic acid has explored their formation processes and structural characteristics. These studies contribute to the understanding of metal-ligand interactions in organometallic chemistry (Dömötör et al., 2017).
Supramolecular Chemistry : 6-Methylpicolinic acid forms coordination compounds with various metals, exhibiting diverse supramolecular structures. These studies have implications for the design of new materials with specific properties (García et al., 2016).
Photophysical Properties : The photochemistry of 6-chloropicolinate ions has been explored, revealing the mechanisms of photodehalogenation. These studies are significant in the context of environmental chemistry and photodegradation processes (Rollet et al., 2006).
Coordination Chemistry in Aqueous Solutions : Research on the interaction of vanadium(III) with 6-methylpicolinic acid provides insights into the coordination chemistry of these compounds in aqueous solutions, which is relevant for understanding their biological and environmental behaviors (Machado et al., 2013).
Eigenschaften
IUPAC Name |
6-chloro-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSPBBWQVLWOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677437 | |
| Record name | 6-Chloro-3-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1201924-32-4 | |
| Record name | 6-Chloro-3-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201924-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

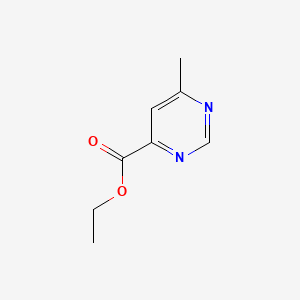
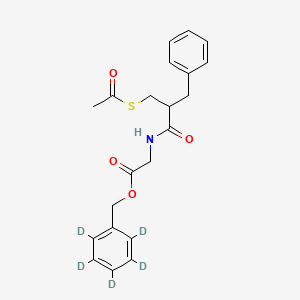
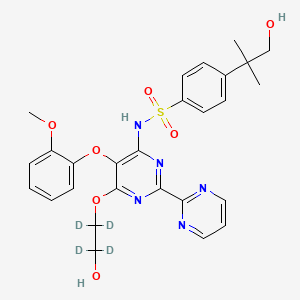
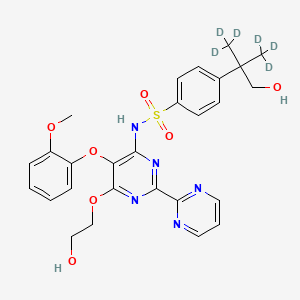

![4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B588153.png)
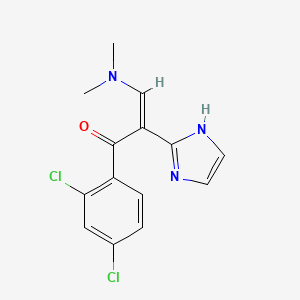
![1H-Cyclopropa[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)

